2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide typically involves the reaction of 2,6-dichlorophenyl isothiocyanate with 2-phenylethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide is not fully understood but is believed to involve the interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and the dichlorophenyl group are thought to play a crucial role in its biological activity by binding to active sites and inhibiting the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dichlorophenyl)thiazole: Lacks the N-(2-phenylethyl)acetamide group.
2-(2,6-dimethylphenyl)thiazole: Similar structure but with methyl groups instead of chlorine atoms.
2-(2,6-dichlorophenyl)-1,3-thiazol-4-ylamine: Contains an amine group instead of the N-(2-phenylethyl)acetamide group.
Properties
Molecular Formula |
C19H16Cl2N2OS |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-15-7-4-8-16(21)18(15)19-23-14(12-25-19)11-17(24)22-10-9-13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,22,24) |
InChI Key |
GDEXCQMYGMYKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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